molecular formula C16H14N2OS B2727315 4-(3-(Thiophen-3-yl)pyrrolidine-1-carbonyl)benzonitrile CAS No. 2176270-30-5

4-(3-(Thiophen-3-yl)pyrrolidine-1-carbonyl)benzonitrile

Cat. No. B2727315
CAS RN: 2176270-30-5
M. Wt: 282.36
InChI Key: FWHBEWWSFBSQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(Thiophen-3-yl)pyrrolidine-1-carbonyl)benzonitrile is a chemical compound with the molecular formula C16H14N2OS and a molecular weight of 282.36. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a thiophene ring, a five-membered heterocycle with sulfur as a heteroatom .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a thiophene ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The thiophene ring is a five-membered heterocycle containing one sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the presence of the pyrrolidine and thiophene rings. The pyrrolidine ring can undergo various reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Thiophene derivatives can participate in various reactions, including the Gewald reaction .

Scientific Research Applications

Anti-Inflammatory Properties: Thiophene-based compounds exhibit anti-inflammatory effects. They can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Anti-Cancer Activity: Certain thiophene derivatives demonstrate anti-cancer properties. They inhibit cell proliferation, induce apoptosis, and interfere with tumor growth. Researchers continue to explore their potential as cancer therapeutics.

Anti-Anxiety and Anti-Psychotic Effects: Thiophene-containing molecules may act as anxiolytics and antipsychotics. Their impact on neurotransmitter systems warrants further investigation.

Anti-Fungal and Anti-Microbial Properties: Thiophenes exhibit antifungal and antimicrobial activities. They could be valuable in combating infections caused by fungi and bacteria.

Kinase Inhibition: Some thiophene derivatives act as kinase inhibitors. These compounds interfere with cellular signaling pathways and may have applications in cancer therapy.

Commercially Available Drugs

Several existing drugs contain the thiophene nucleus. Notable examples include Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine .

Mechanism of Action

The mechanism of action of this compound could be influenced by the presence of the pyrrolidine and thiophene rings. Compounds with a pyrrolidine ring have been reported to have bioactive properties with target selectivity . Thiophene derivatives have been reported to possess a wide range of therapeutic properties .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential therapeutic properties could be investigated further .

properties

IUPAC Name

4-(3-thiophen-3-ylpyrrolidine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c17-9-12-1-3-13(4-2-12)16(19)18-7-5-14(10-18)15-6-8-20-11-15/h1-4,6,8,11,14H,5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHBEWWSFBSQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CSC=C2)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(Thiophen-3-yl)pyrrolidine-1-carbonyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.